molecular formula C15H13IN2O4 B14807872 (E)-N'-(3-(furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide

Cat. No.: B14807872
M. Wt: 412.18 g/mol
InChI Key: JPZWECZWESHNHN-FNORWQNLSA-N
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Description

(E)-N'-(3-(Furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide is a novel N-acylhydrazone derivative characterized by a furan-2-yl acryloyl group conjugated to a 3-iodo-4-methoxy-substituted benzohydrazide scaffold.

Properties

Molecular Formula

C15H13IN2O4

Molecular Weight

412.18 g/mol

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-iodo-4-methoxybenzohydrazide

InChI

InChI=1S/C15H13IN2O4/c1-21-13-6-4-10(9-12(13)16)15(20)18-17-14(19)7-5-11-3-2-8-22-11/h2-9H,1H3,(H,17,19)(H,18,20)/b7-5+

InChI Key

JPZWECZWESHNHN-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CO2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide typically involves a multi-step process:

    Formation of the Acrylamide Moiety: The initial step involves the reaction of 3-iodo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 3-iodo-4-methoxybenzohydrazide.

    Introduction of the Furan Ring: The next step involves the reaction of the benzohydrazide with 3-(2-furyl)acryloyl chloride under basic conditions to form the final product, N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide depends on its specific application:

    Enzyme Inhibition: The compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.

    Biological Pathways: It may interact with specific molecular targets, such as proteins or nucleic acids, to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The target compound shares a core N-acylhydrazone (NAH) structure (CO-NH-N=CH) with its analogues but differs in substituent patterns. Key comparisons include:

Table 1: Substituent Effects on Structural and Electronic Properties
Compound Name Substituents on Benzohydrazide Key Features References
Target Compound 3-I, 4-OCH₃ Electron-withdrawing iodine enhances stability; methoxy improves solubility
4g () 4-Cl, 3-NO₂ Chloro and nitro groups increase electrophilicity; lower thermal stability
L1 () 3-OH, 4-OCH₃ Hydroxy group enables hydrogen bonding but reduces lipophilicity
2k () 2-OH, 5-NO₂ Nitro group enhances redox activity; hydroxy aids in metal chelation
5a () Thiazole-fused, 3,4-OCH₃ Thiazole ring introduces π-stacking potential; methoxy boosts bioavailability

Key Insights :

  • Iodine vs.
  • Methoxy Positioning : The 4-methoxy group in the target compound avoids steric clashes observed in 3-methoxy analogues (e.g., ), enhancing conformational stability .

Conformational Dynamics

N-Acylhydrazones exhibit synperiplanar (spE) and antiperiplanar (apE) conformations due to rotation around the C=N bond. The target compound’s conformational preferences can be inferred from related derivatives:

Key Insights :

  • The 3-iodo substituent likely forces the apE conformation, similar to nitro-substituted derivatives (e.g., 4g), due to steric hindrance .
  • Methoxy groups at the 4-position may mitigate steric effects compared to 3-substituted analogues .
Table 3: Spectral Data for Selected Analogues
Compound Name IR (C=O, cm⁻¹) ¹H NMR (NH, ppm) ¹³C NMR (C=O, ppm) References
Target Compound (Inferred) ~1660 ~10.2 (NH) ~165
L1 () 1664 10.1 (NH) 164.5
4e () 1658 10.3 (NH) 166.2
4g () 1669 10.5 (NH) 167.1

Key Insights :

  • The iodine atom’s inductive effect may slightly downshift the C=O IR peak compared to nitro-substituted derivatives .
  • NH proton chemical shifts remain consistent (~10.1–10.5 ppm), confirming hydrazide formation .

Key Insights :

  • Methoxy groups could improve blood-brain barrier penetration for CNS applications .

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